molecular formula C9H13NO3 B6242551 N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide CAS No. 2408959-90-8

N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide

Cat. No. B6242551
CAS RN: 2408959-90-8
M. Wt: 183.20 g/mol
InChI Key: DYMBMCIIEXGRKA-UHFFFAOYSA-N
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Description

“N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide” is an organic compound containing a 2-oxooxolane ring, which is a type of cyclic ether . This compound also contains an amide group and a prop-2-enamide group .


Molecular Structure Analysis

The molecular structure of this compound would include a 2-oxooxolane ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The ring also contains a ketone functional group (C=O), and one of the carbon atoms in the ring is substituted with two methyl groups (CH3). The prop-2-enamide group is a linear structure with a carbon-carbon double bond and a carbon-nitrogen double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in “this compound”. For example, the presence of an amide group suggests that the compound may form hydrogen bonds, which could affect its solubility in different solvents .

Future Directions

Future research on “N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide” could involve more detailed studies on its synthesis, properties, and potential applications. For example, if the compound shows biological activity, it could be studied as a potential drug or bioactive compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide involves the reaction of 4,4-dimethyl-2-oxooxolane-3-carboxylic acid with prop-2-en-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "4,4-dimethyl-2-oxooxolane-3-carboxylic acid", "prop-2-en-1-amine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve 4,4-dimethyl-2-oxooxolane-3-carboxylic acid (1.0 equiv) and DCC (1.2 equiv) in dry dichloromethane (DCM) under nitrogen atmosphere.", "Step 2: Add DMAP (0.1 equiv) to the reaction mixture and stir for 10 minutes.", "Step 3: Add prop-2-en-1-amine (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 5: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography using a suitable solvent system to obtain N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide as a white solid." ] }

CAS RN

2408959-90-8

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide

InChI

InChI=1S/C9H13NO3/c1-4-6(11)10-7-8(12)13-5-9(7,2)3/h4,7H,1,5H2,2-3H3,(H,10,11)

InChI Key

DYMBMCIIEXGRKA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C1NC(=O)C=C)C

Purity

93

Origin of Product

United States

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